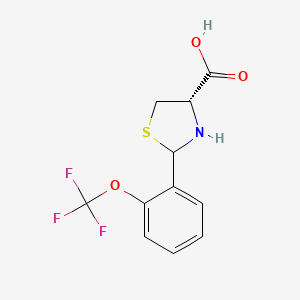

(4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid

CAS No.:

Cat. No.: VC15859266

Molecular Formula: C11H10F3NO3S

Molecular Weight: 293.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10F3NO3S |

|---|---|

| Molecular Weight | 293.26 g/mol |

| IUPAC Name | (4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H10F3NO3S/c12-11(13,14)18-8-4-2-1-3-6(8)9-15-7(5-19-9)10(16)17/h1-4,7,9,15H,5H2,(H,16,17)/t7-,9?/m1/s1 |

| Standard InChI Key | HRJWRKHYLMJACA-YOXFSPIKSA-N |

| Isomeric SMILES | C1[C@@H](NC(S1)C2=CC=CC=C2OC(F)(F)F)C(=O)O |

| Canonical SMILES | C1C(NC(S1)C2=CC=CC=C2OC(F)(F)F)C(=O)O |

Introduction

(4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid is a complex organic compound featuring a thiazolidine ring structure, which includes a trifluoromethoxy group attached to a phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The thiazolidine ring is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, while the carboxylic acid functional group contributes to its acidic properties.

Synthesis and Chemical Reactivity

The synthesis of (4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid typically involves multi-step organic synthesis techniques. These methods require careful optimization for yield and purity, with attention to reaction conditions and purification methods. The compound's chemical reactivity can be explored through various types of reactions, which are crucial for understanding its behavior in biological systems and potential modifications for enhanced activity.

Biological Activities and Applications

Compounds with thiazolidine structures often exhibit significant biological activities, including potential applications in drug design. The specific biological activity of (4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid requires further investigation through targeted assays and studies. Its unique trifluoromethoxy substitution may enhance its bioactivity and specificity.

Comparison with Similar Compounds

Several compounds share structural similarities with (4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid, highlighting the diverse applications and biological activities associated with thiazolidine derivatives.

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 2-Thiazolidinone | Contains a thiazolidine ring | Often used in drug design for diabetes |

| 5-Methylthiazolidine-4-carboxylic acid | Methyl substitution on thiazolidine | Exhibits anti-inflammatory properties |

| 3-(Trifluoromethyl)aniline | Aromatic amine with trifluoromethyl group | Used in dyes and pharmaceuticals |

| 2-Amino-thiazole | Similar heterocyclic structure | Known for antifungal activity |

Availability and Suppliers

(4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid is available from various suppliers, including VWR and Ambeed, under different catalog numbers and CAS numbers.

| Supplier | CAS Number | Catalog Number |

|---|---|---|

| VWR | 1225071-50-0 | 101929-184 |

| Ambeed | 1225071-50-0 | A159864 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume